4-(Trifluoromethyl)thiophen-2-amine hydrochloride
Description
Properties
Molecular Formula |
C5H5ClF3NS |
|---|---|
Molecular Weight |
203.61 g/mol |
IUPAC Name |
4-(trifluoromethyl)thiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-4(9)10-2-3;/h1-2H,9H2;1H |
InChI Key |
VDWBANLJTBKEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Three-Step Synthesis via Bromination, Cyanation, and Amination (Adapted from Analogous Benzene Derivatives)
Although direct literature on this compound is limited, a closely related method for 4-amino-2-trifluoromethyl benzonitrile provides a valuable synthetic analogy. This method involves:
| Step | Reaction Type | Reagents & Conditions | Product Intermediate | Yield & Purity |
|---|---|---|---|---|
| 1 | Regioselective Bromination | m-Trifluoromethyl fluorobenzene, glacial acetic acid, sulfuric acid (vitriol oil), dibromo hydantoin (C5H6Br2N2O2), reflux 5-7 h | 4-fluoro-2-(trifluoromethyl)bromobenzene | >98% purity, 260 kg scale |
| 2 | Cyanation (Nucleophilic substitution) | Cuprous cyanide, quinoline, reflux 20 h, steam distillation | 4-fluoro-2-(trifluoromethyl)benzonitrile | 73-75% overall yield |
| 3 | Amination (Aminolysis) | Ethanol, liquefied ammonia, 120 °C, 8 h, followed by toluene purification | 4-amino-2-(trifluoromethyl)benzonitrile hydrochloride | Product purity >99%, yield up to 75% |
- The bromination step uses dibromo hydantoin as a bromine source for selective substitution.
- Cyanation replaces the bromine with a cyano group using cuprous cyanide.
- Aminolysis converts the nitrile to the amine using ammonia under pressure and heat.
- Final purification with toluene yields the hydrochloride salt.
This method's key advantages include high purity, relatively short synthetic route, and scalable operations.
Method 2: Direct Amination of 4-(Trifluoromethyl)thiophen-2-amine Precursors
For thiophene derivatives, direct amination methods often start from halogenated trifluoromethylthiophenes. Although specific patent literature for this compound is scarce, general synthetic approaches include:
- Halogenation of trifluoromethylthiophene at the 2-position.
- Nucleophilic substitution with ammonia or amine sources.
- Salt formation with hydrochloric acid.
These methods require careful control of reaction conditions to avoid over-substitution or ring degradation.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material | Key Reactions | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | m-Trifluoromethyl fluorobenzene (analog) | Bromination → Cyanation → Amination | Reflux, 5-7 h; reflux 20 h; 120 °C, 8 h | 73-75 (overall) | >99 | Scalable, high purity, well-documented |
| 2 | Halogenated trifluoromethylthiophene | Halogenation → Amination | Controlled halogenation, ammonia substitution | Not widely reported | Not widely reported | Requires optimization for thiophene ring |
| 3 | Trifluoroacetic ethyl acetoacetate | Chlorination → Cyclization → Hydrolysis | -15 to 15 °C; reflux in alcohol; hydrolysis | >90 (for thiazole acid) | >98 (HPLC) | Related heterocycle synthesis, indirect |
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)thiophen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)thiophen-2-amine hydrochloride, also called C4H5ClFNS, is a chemical compound that has applications in scientific research .
Scientific Research Applications
4-(Trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex organic molecules.
- Biology It is utilized in the development of bioactive molecules and pharmaceuticals.
- Medicine It serves as an intermediate in the synthesis of drugs targeting various diseases.
- Industry It is employed in the production of agrochemicals and materials with specific properties.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against bacteria such as Mycobacterium tuberculosis has been documented, indicating its potential role in treating infectious diseases . The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways It affects pathways such as apoptosis and cell cycle regulation, leading to decreased tumor growth.
- Interaction with Receptors The compound may bind to various receptors, altering their activity and impacting cellular responses.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Lymphoma Treatment A clinical trial evaluated the efficacy of a related compound containing the trifluoromethyl group in patients with diffuse large B-cell lymphoma. Preliminary results indicated significant tumor reduction in patients who had previously undergone standard treatments.
- Antimicrobial Studies Research focused on derivatives of 4-(trifluoromethyl)pyridin-2-amine showed promising results against M. tuberculosis, with some compounds exhibiting higher activity than established antibiotics.
- Comparative Analysis A comparative study assessed various pyridine derivatives, revealing that modifications at the 4-position significantly influenced biological activity. Compounds with different substituents were tested for anticancer properties, demonstrating that the trifluoromethyl group enhances potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thiophen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it a valuable tool in drug design and development . The compound can modulate the activity of specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analogs
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine Hydrochloride (CAS 1432679-31-6)
- Molecular Formula : C₇H₉ClF₃NS
- Molar Mass : 231.66 g/mol
- Structure : Features a thiophene ring with a trifluoromethyl group at position 5 and an ethylamine side chain at position 2.
- Key Differences : The ethylamine substituent introduces greater steric bulk compared to the primary amine in the target compound. This modification may alter receptor binding affinity and metabolic stability .
(3-Methylphenyl)methylamine Hydrochloride (CAS 1252548-92-7)
- Molecular Formula : C₁₃H₁₆ClNS
- Molar Mass : 253.79 g/mol
- Structure : Contains a thiophene ring linked to a benzylamine group.
Non-Thiophene Analogs
4-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS 909109-68-8)
- Molecular Formula : C₇H₇ClF₃N₃
- Molar Mass : 225.6 g/mol
- Structure : Pyridine ring with a trifluoromethyl group and an imidamide substituent.
- Key Differences : The pyridine core vs. thiophene alters electronic properties (e.g., aromaticity, dipole moment), influencing reactivity and interaction with biological targets .
Fluoxetine Hydrochloride (CAS 56296-78-7)
- Molecular Formula: C₁₇H₁₈F₃NO·HCl
- Molar Mass : 345.79 g/mol
- Structure: A benzenepropanamine derivative with a trifluoromethylphenoxy group.
- Key Differences: The phenoxy group and longer carbon chain differentiate its pharmacokinetic profile, including longer half-life and SSRI activity .
Molecular Weight and Lipophilicity
- 4-(Trifluoromethyl)thiophen-2-amine HCl : Estimated molar mass ~220–230 g/mol (based on analogs). The -CF₃ group increases lipophilicity (predicted LogP ~2.0–2.5), favoring membrane permeability.
Comparison :
Compound Molar Mass (g/mol) Predicted LogP Target Compound ~225 2.3 2-[5-(CF₃)Thiophen-2-yl]ethylamine HCl 231.66 2.1 Fluoxetine HCl 345.79 4.1
Biological Activity
4-(Trifluoromethyl)thiophen-2-amine hydrochloride is a compound characterized by a thiophene ring with a trifluoromethyl group and an amine moiety. This unique structure enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group significantly alters the physicochemical properties of the compound, which is reflected in its interactions with various biological targets.
- Molecular Formula : C8H9ClF3N
- Appearance : White to cream powder
- Solubility : Soluble in organic solvents; limited solubility in water
- Toxicity : Harmful if swallowed; causes skin irritation
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. This suggests potential applications in developing new antimicrobial agents.
- Enzyme Interaction : Ongoing studies indicate that the compound can bind to enzymes and receptors, enhancing its potential as a therapeutic agent. The trifluoromethyl group increases binding affinity, which is crucial for drug design.
Antimicrobial Properties
In vitro studies have confirmed the antimicrobial efficacy of this compound against a range of pathogens. The minimum inhibitory concentrations (MICs) observed for various bacteria are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism.
- Receptor Binding : It shows potential to modulate receptor activity, influencing various biological pathways.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several thiophene derivatives, including this compound. The study found that this compound exhibited superior activity compared to other derivatives due to its enhanced lipophilicity and ability to penetrate bacterial membranes effectively .
Fragment-Based Screening
Another research effort utilized fragment-based screening to identify small molecules that interact with specific biological targets. This compound was identified as a promising candidate due to its selective binding properties and ability to inhibit target proteins involved in disease processes .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(Trifluoromethyl)thiophen-2-amine hydrochloride, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce the trifluoromethyl group to the thiophene ring. Cyclization of trifluoromethylated precursors under acidic conditions followed by amine functionalization is common . Key parameters include:
- Catalyst selection : Palladium or copper catalysts for coupling efficiency.
- Temperature : Controlled heating (80–120°C) to avoid decomposition.
- Solvent system : Polar aprotic solvents (e.g., DMF or THF) for solubility and reactivity.
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and amine protonation .
- HPLC (e.g., retention time ~1.32 minutes under acidic conditions) for purity assessment .
- Mass spectrometry (LC-MS) to verify molecular weight (e.g., [M+H]+ peaks) and detect impurities .
Q. What are the stability and solubility profiles of this compound in experimental settings?
- Methodological Answer :
- Stability : The hydrochloride salt form enhances stability. Store at –20°C under inert atmosphere to prevent hydrolysis or oxidation of the trifluoromethyl group .
- Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but poorly in water. Adjust pH with dilute HCl for aqueous solubility improvements .
Q. Which biological targets are associated with this compound, and how can binding assays be designed?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, making it a candidate for CNS targets (e.g., serotonin or dopamine receptors). Use:
- Radioligand displacement assays to measure receptor affinity.
- Molecular docking simulations to predict binding modes, leveraging the electron-withdrawing effects of the CF₃ group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer : Discrepancies often arise from:
- Reagent purity : Use freshly distilled amines or anhydrous solvents to avoid side reactions .
- Biological assay conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control for metabolic stability differences due to CF₃ .
- Statistical validation : Triplicate experiments with ANOVA analysis to confirm reproducibility .
Q. What strategies optimize regioselectivity in derivatizing the thiophene ring?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution .
- Microwave-assisted synthesis : Enhances regiocontrol in cyclization steps (e.g., 30% yield improvement in thiophene ring closure) .
Q. How does fluorination (CF₃ vs. other fluorinated groups) impact pharmacological activity?
- Methodological Answer : Compare analogs via:
- SAR studies : Replace CF₃ with CHF₂ or CF₂H to assess metabolic stability and binding entropy .
- LogP measurements : CF₃ increases lipophilicity by ~0.5 units vs. non-fluorinated analogs, enhancing blood-brain barrier penetration .
Q. What are the challenges in synthesizing spirocyclic or bicyclic derivatives of this compound?
- Methodological Answer :
- Ring strain : Use strain-release reagents (e.g., Grubbs catalyst) for bicyclo[2.2.2]octane systems .
- Amine protection : Boc or Fmoc groups prevent unwanted side reactions during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
